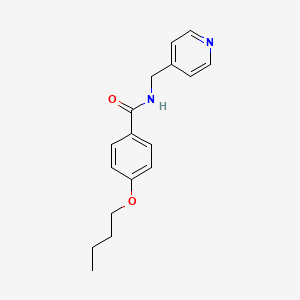

4-butoxy-N-(4-pyridinylmethyl)benzamide

Description

4-Butoxy-N-(4-pyridinylmethyl)benzamide is a benzamide derivative featuring a butoxy group at the 4-position of the benzene ring and a 4-pyridinylmethyl substituent on the amide nitrogen.

Propriétés

IUPAC Name |

4-butoxy-N-(pyridin-4-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-12-21-16-6-4-15(5-7-16)17(20)19-13-14-8-10-18-11-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEBUQMZGLKZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Quinazoline Derivatives (Quin-C1)

Structure : 4-Butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide (Quin-C1) .

Key Differences :

- The nitrogen substituent is a quinazoline ring system instead of pyridinylmethyl.

- The quinazoline core introduces additional hydrogen-bonding sites and planar aromaticity.

Pharmacology : - Acts as a selective agonist for formyl peptide receptor 2 (FPR2), inducing chemotaxis, calcium mobilization, and ERK phosphorylation in neutrophils .

- Lower efficacy compared to peptide agonists like WKYMVm but avoids superoxide generation, reducing oxidative stress risks .

mGluR5 PAMs: Fluorophenyl-Substituted Analogs

Examples :

- VU0040237 : 4-Butoxy-N-(2-fluorophenyl)benzamide .

- VU0357121 : 4-Butoxy-N-(2,4-difluorophenyl)benzamide .

Key Differences : - Fluorophenyl groups enhance lipophilicity and blood-brain barrier penetration, critical for CNS targets.

Pharmacology : - Potent positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5) with EC50 values ranging from 33 nM to 1.3 μM .

- Investigated for schizophrenia and cognitive disorders due to modulation of glutamatergic signaling .

Benzimidazole and Benzotriazole Derivatives

Examples :

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide : Exhibits antitumor activity (IC50 100–200 μM).

- Key Differences:

- Benzimidazole and benzotriazole substituents introduce rigid heterocycles, altering steric and electronic profiles compared to pyridinylmethyl.

Applications : Antitumor activity linked to HDAC inhibition or DNA intercalation mechanisms .

Thiophene and Thiazole Derivatives

Examples :

- 4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide : Thiophene ethyl group increases lipophilicity (logP = 4.01).

- 4-Butoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide : Thiazole ring enhances metabolic stability.

Key Differences : - Thiophene and thiazole substituents modulate electron density and hydrogen-bonding capacity, influencing target selectivity.

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.